3,6-diamino-5-cyano-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3,6-Diamino-5-cyano-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, cyano, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diamino-5-cyano-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the coupling of the fluorophenyl group to the thieno[2,3-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-5-cyano-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as converting cyano groups to amines.
Common Reagents and Conditions
Oxidation: Reagents like hypochlorite or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups .
Scientific Research Applications
3,6-Diamino-5-cyano-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-diamino-5-cyano-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diamino-5-cyano-N-(3-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide
- 3,6-Diamino-5-cyano-N-(2,4-difluorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, 3,6-diamino-5-cyano-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the 2-fluorophenyl group, in particular, can influence its interaction with molecular targets and its overall stability .
Properties
Molecular Formula |
C15H10FN5OS |
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Molecular Weight |
327.3 g/mol |
IUPAC Name |
3,6-diamino-5-cyano-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H10FN5OS/c16-9-3-1-2-4-10(9)20-14(22)12-11(18)8-5-7(6-17)13(19)21-15(8)23-12/h1-5H,18H2,(H2,19,21)(H,20,22) |
InChI Key |
NEDWSZDXHAVKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N)F |
Origin of Product |
United States |
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